molecular formula C16H15FN2O2S B2713894 2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 849659-62-7

2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2713894
CAS No.: 849659-62-7
M. Wt: 318.37
InChI Key: CDYSHEDLBPVQJO-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and a sulfur source.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Acetylation and Amidation: The acetyl group is introduced through an acetylation reaction, followed by amidation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. Solvent-free methods and green chemistry approaches are also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: It is used in research to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-10-6-4-9(5-7-10)8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)22-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYSHEDLBPVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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